molecular formula C20H19N3O4S B2637929 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477551-30-7

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2637929
CAS No.: 477551-30-7
M. Wt: 397.45
InChI Key: VLWWMGRSZPIWKC-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The nitrophenyl group is introduced via nitration of an aromatic ring, followed by coupling with the thiazole intermediate. The final step involves the formation of the benzamide linkage through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group are key functional groups that enable the compound to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-{4-ethoxy-2-nitrophenyl}benzamide
  • 4-butoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Uniqueness

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-3-11-27-17-6-4-5-15(12-17)19(24)22-20-21-18(13-28-20)14-7-9-16(10-8-14)23(25)26/h4-10,12-13H,2-3,11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWWMGRSZPIWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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